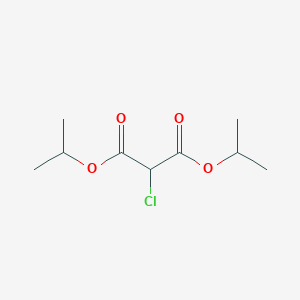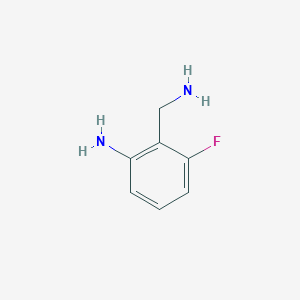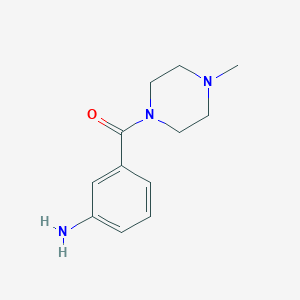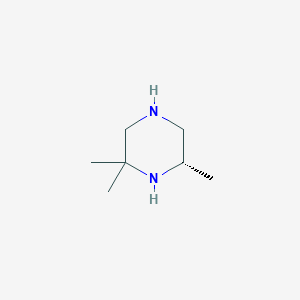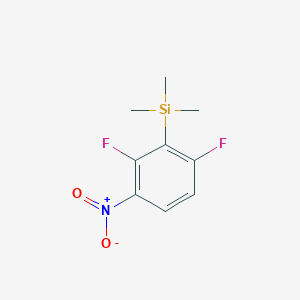![molecular formula C11H5Br2F3N2 B066266 4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine CAS No. 180608-06-4](/img/structure/B66266.png)
4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative and has been synthesized using different methods.
Scientific Research Applications
4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine has potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its potential as an anti-inflammatory agent and has shown significant activity in reducing inflammation.
Mechanism Of Action
The mechanism of action of 4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine is not fully understood. However, it is believed that this compound exerts its effects by inhibiting specific enzymes and pathways involved in cancer growth and inflammation.
Biochemical And Physiological Effects
Studies have shown that 4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine has significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various cell lines. This compound has also been found to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine in lab experiments is its low toxicity profile, which makes it a suitable candidate for further studies. However, one of the limitations is that the mechanism of action of this compound is not fully understood, which makes it challenging to design experiments to study its effects.
Future Directions
There are several future directions for the study of 4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine. One potential direction is to study its effects in animal models to determine its efficacy and safety as a therapeutic agent. Another direction is to further investigate its mechanism of action to identify specific targets and pathways involved in its effects. Additionally, this compound could be studied for its potential applications in other fields, such as materials science and nanotechnology.
Conclusion:
In conclusion, 4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method has been well-established, and studies have shown promising results for its anti-cancer and anti-inflammatory properties. While there are limitations to its use in lab experiments, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine has been achieved using various methods. One of the most common methods is the reaction of 4-(trifluoromethyl)phenylboronic acid with 4,6-dibromo-2-chloropyrimidine in the presence of a palladium catalyst. This method yields the desired compound in good yield and purity.
properties
CAS RN |
180608-06-4 |
|---|---|
Product Name |
4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine |
Molecular Formula |
C11H5Br2F3N2 |
Molecular Weight |
381.97 g/mol |
IUPAC Name |
4,6-dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C11H5Br2F3N2/c12-8-5-9(13)18-10(17-8)6-1-3-7(4-2-6)11(14,15)16/h1-5H |
InChI Key |
ZPVGDTYXDSAAFN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC(=CC(=N2)Br)Br)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CC(=N2)Br)Br)C(F)(F)F |
synonyms |
4,6-DIBROMO-2-[4-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



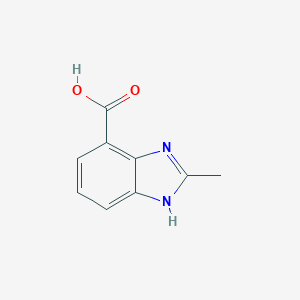
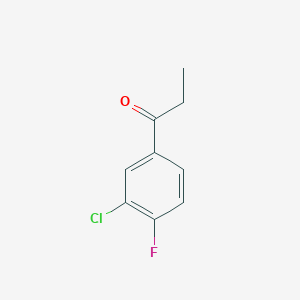

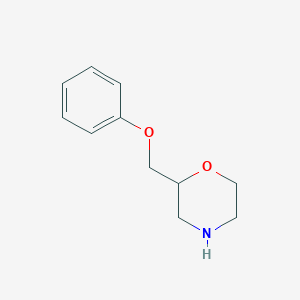
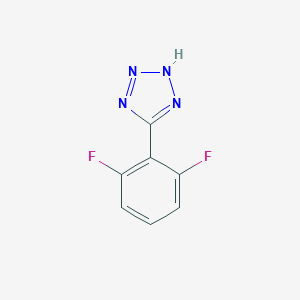
acetic acid](/img/structure/B66199.png)
![[6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-8-yl] trifluoromethanesulfonate](/img/structure/B66203.png)
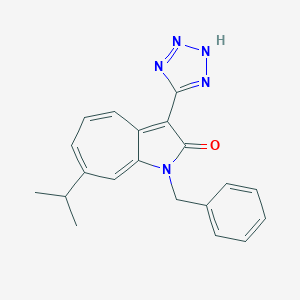
![3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane](/img/structure/B66210.png)
